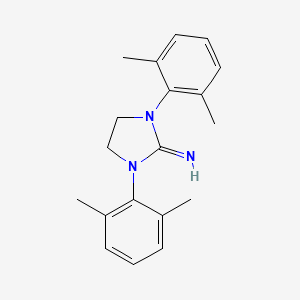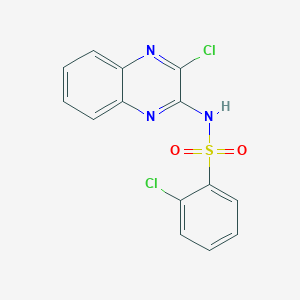
1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichloro-phenyl)-5-methyl-1H-[1,2,4]triazol-3-ylamine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a dichlorophenyl group and a triazole ring, making it a valuable scaffold in the development of pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenylhydrazine and acetic anhydride.
Cyclization: The hydrazine derivative undergoes cyclization with acetic anhydride to form the triazole ring.
Methylation: The resulting triazole intermediate is then methylated using methyl iodide under basic conditions to yield the final product.
Industrial production methods often employ continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
1-(2,4-Dichloro-phenyl)-5-methyl-1H-[1,2,4]triazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazoles and their derivatives .
Applications De Recherche Scientifique
1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is used in the development of drugs targeting various diseases, including diabetes, cancer, and infectious diseases.
Industry: The compound is employed in the production of herbicides and pesticides due to its potent biological activity
Mécanisme D'action
The mechanism of action of 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. This inhibition is crucial for its antidiabetic activity.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to its anticancer effects.
Cell Membrane Disruption: The compound can disrupt cell membranes, contributing to its antimicrobial and antifungal activities
Comparaison Avec Des Composés Similaires
1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of nitrogen atoms. They exhibit different biological activities and are used in various medicinal applications.
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole are well-known antifungal agents that share the triazole scaffold. .
Propriétés
Formule moléculaire |
C9H8Cl2N4 |
|---|---|
Poids moléculaire |
243.09 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8Cl2N4/c1-5-13-9(12)14-15(5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H2,12,14) |
Clé InChI |
MVZPXBFRBRKSBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-butyl 6-(4-bromo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8590804.png)




